molecular formula C8H12N2O2 B1464482 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile CAS No. 1308083-97-7

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile

Cat. No. B1464482
CAS RN: 1308083-97-7
M. Wt: 168.19 g/mol
InChI Key: DBPULZPYTHAGAX-UHFFFAOYSA-N
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Description

“3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A solution of 0.121 mole KCN and 0.099 mole 3-piperidinol was added to a suspension of 0.102 mole4-methylcyclohexanone in NaHSO3 .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . In addition to [5 + 1] annulation, [4 + 2] and [3 + 3] reactions have also been applied in piperidine synthesis .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile serves as a key intermediate in synthesizing a wide range of piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds have shown significant pharmacological activities and are integral in drug design.

Pharmacological Applications

The compound’s structure is conducive to forming biologically active molecules. It has been utilized in the discovery and biological evaluation of potential drugs, particularly those containing the piperidine moiety. This has led to advances in the treatment of various diseases, where piperidine derivatives play a significant role .

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is used to synthesize 1,3-diketones. These diketones are versatile building blocks for constructing highly emissive metal complexes, which are essential components in OLEDs . The compound’s ability to form strong light-absorbing metal complexes is particularly valuable for this application.

Dye-Sensitized Solar Cells

The synthesized 1,3-diketones from this compound also find applications in creating dye-sensitized solar cells. The specific structure of these diketones, which includes electron-donating fragments, gives the resulting metal complexes robust light-harvesting characteristics, crucial for solar energy conversion .

Ligand Design for Metal Complexes

The compound’s derivatives are considered promising ligands for creating strong light-absorbing metal complexes. These complexes have potential applications in various fields, including catalysis and environmental remediation, due to their ability to interact with light and other substances .

Chemical Synthesis and Catalysis

In synthetic chemistry, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is involved in catalytic processes that lead to the formation of complex organic molecules. Its derivatives can act as catalysts or intermediates in multicomponent reactions, cyclization, and annulation processes .

Mechanism of Action

While the specific mechanism of action for “3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile” is not mentioned in the search results, it’s worth noting that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating their potential biological activity .

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPULZPYTHAGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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